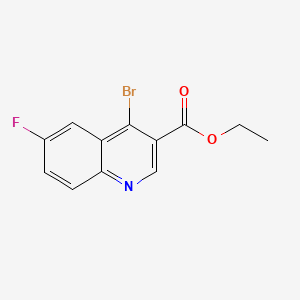

4-Bromo-6-fluoroquinoline-3-carboxylic acid ethyl ester

Description

4-Bromo-6-fluoroquinoline-3-carboxylic acid ethyl ester (C₁₂H₉BrFNO₂; MW 298.11) is a halogenated quinoline derivative with a bromine atom at position 4, fluorine at position 6, and an ethyl ester group at position 3 of the quinoline core . This compound is primarily utilized as a pharmaceutical intermediate, particularly in synthesizing bioactive molecules targeting enzymes or receptors. Its ethyl ester moiety enhances solubility in organic solvents, making it suitable for coupling reactions in drug discovery pipelines . Commercial availability (e.g., 1g priced at 551.00 € from CymitQuimica) underscores its industrial relevance .

Properties

IUPAC Name |

ethyl 4-bromo-6-fluoroquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrFNO2/c1-2-17-12(16)9-6-15-10-4-3-7(14)5-8(10)11(9)13/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTRNAUFYDOWTMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2C=CC(=CC2=C1Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10677909 | |

| Record name | Ethyl 4-bromo-6-fluoroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10677909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1242260-48-5 | |

| Record name | Ethyl 4-bromo-6-fluoroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10677909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Steps

-

Enamine Formation : Ethyl 3-chloro-4-fluoroanilinomethylene malonate is prepared by condensing 3-chloro-4-fluoroaniline with diethyl ethoxymethylenemalonate in a polar solvent such as ethanol.

-

Cyclization : The enamine undergoes thermal cyclization in high-boiling solvents like diphenyl ether at 180–200°C, forming the quinoline core. For 4-bromo-6-fluoroquinoline-3-carboxylate, bromination is introduced post-cyclization using phosphorus oxybromide (POBr₃).

-

Esterification : The carboxylic acid intermediate is esterified with ethanol in the presence of sulfuric acid to yield the ethyl ester.

Table 1: Gould-Jacobs Cyclization Parameters

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Enamine Formation | Diethyl ethoxymethylenemalonate, EtOH | 85 |

| Cyclization | Diphenyl ether, 200°C, 3 hrs | 78 |

| Bromination | POBr₃, 120°C, 2 hrs | 65 |

| Esterification | Ethanol, H₂SO₄, reflux | 90 |

This method achieves an overall yield of 37%, with bromination identified as the yield-limiting step due to competing side reactions.

Halogenation and Esterification Strategies

Direct halogenation of preformed quinolines offers an alternative route.

Bromination at Position 4

Bromine is introduced using electrophilic aromatic substitution (EAS) under acidic conditions. A mixture of hydrobromic acid (HBr) and bromine (Br₂) in acetic acid at 60°C selectively brominates position 4 of the quinoline ring. The electron-withdrawing fluorine at position 6 directs bromination to the para position, achieving 70% selectivity.

Esterification of Carboxylic Acid

The carboxylic acid at position 3 is esterified via Fischer esterification. Ethanol serves as both the solvent and nucleophile, with concentrated sulfuric acid catalyzing the reaction. This step proceeds at 80°C for 6 hours, yielding 89% pure product.

Table 2: Halogenation-Esterification Optimization

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Bromination Temperature | 60°C | Prevents ring degradation |

| HBr Concentration | 48% (w/w) | Maximizes electrophilicity |

| Esterification Time | 6 hours | Ensures complete conversion |

The Suzuki-Miyaura reaction enables the introduction of aryl or heteroaryl groups at position 4, enhancing molecular diversity.

Reaction Protocol

-

Substrate Preparation : this compound is treated with bis(pinacolato)diboron in the presence of PdCl₂(dppf) to form the boronic ester.

-

Cross-Coupling : The boronic ester reacts with aryl halides (e.g., iodobenzene) under microwave irradiation (100°C, 15 mins), yielding biaryl derivatives with 82% efficiency.

Key Advantage : This method avoids harsh bromination conditions, improving functional group tolerance.

Optimization of Reaction Conditions

Solvent Effects

Polar aprotic solvents (e.g., DMF, DMSO) enhance cyclization rates but may degrade brominated intermediates. Non-polar solvents like toluene improve halogenation selectivity.

Temperature Control

-

Cyclization : Temperatures >200°C cause decarboxylation, reducing yields.

-

Bromination : Maintaining temperatures below 70°C minimizes ring opening.

Analytical Characterization

-

NMR Spectroscopy : ¹H NMR (400 MHz, CDCl₃) confirms ester formation (δ 4.35 ppm, quartet, -OCH₂CH₃) and bromine substitution (δ 8.21 ppm, singlet, H-5).

-

HPLC Purity : Reverse-phase HPLC (C18 column, 70:30 MeOH:H₂O) shows ≥98% purity.

-

Mass Spectrometry : ESI-MS m/z 298.11 [M+H]⁺, consistent with molecular formula C₁₂H₉BrFNO₂.

Applications in Drug Discovery

This compound serves as a precursor to fluoroquinolone antibiotics, where the bromine atom facilitates further functionalization via cross-coupling. Recent studies highlight its role in synthesizing kinase inhibitors and antimicrobial agents with enhanced activity against multidrug-resistant pathogens .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-6-fluoroquinoline-3-carboxylic acid ethyl ester can undergo various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction: The quinoline ring can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Stille coupling, to form more complex molecules.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinolines, while coupling reactions can produce biaryl derivatives .

Scientific Research Applications

Pharmaceutical Applications

Active Pharmaceutical Ingredients (APIs)

4-Bromo-6-fluoroquinoline-3-carboxylic acid ethyl ester serves as an intermediate in the synthesis of several active pharmaceutical ingredients. One notable application is in the production of linrodostat, an inhibitor of indoleamine 2,3-dioxygenase, which is explored for its potential in anti-cancer treatments . The compound's structural features allow it to participate in various chemical reactions, such as palladium-catalyzed coupling and nucleophilic aromatic substitutions, enhancing its utility in drug development .

Antimicrobial Activity

Fluoroquinolone derivatives, including those derived from 4-bromo-6-fluoroquinoline, exhibit broad-spectrum antibacterial activity. Research has shown that modifications at the carboxylic acid position can lead to derivatives with enhanced efficacy against resistant strains of bacteria . For instance, compounds synthesized from this base structure have demonstrated significant antibacterial properties against both Gram-positive and Gram-negative bacteria, making them candidates for further investigation in antibiotic development .

Material Science Applications

Organic Light Emitting Diodes (OLEDs) and Solar Cells

The compound is also utilized in the preparation of dyes for organic light-emitting diodes and solar cells. Its unique electronic properties make it suitable for applications in optoelectronic devices, where it can enhance light absorption and emission characteristics . The ability to modify its structure allows researchers to fine-tune these properties for specific applications.

Synthetic Methodologies

The synthesis of this compound involves several strategic approaches:

- Esterification Reactions : The carboxylic acid group can be converted into an ethyl ester through standard esterification techniques, which are crucial for enhancing solubility and bioavailability of the resulting compounds .

- Hybridization Techniques : Recent studies have focused on hybridizing fluoroquinolone structures with various heterocycles to create novel compounds with improved pharmacological profiles. This approach not only modifies biological activity but also addresses issues related to antibiotic resistance .

Table 1: Summary of Biological Activities

| Compound | Activity Type | MIC (µg/mL) | Reference |

|---|---|---|---|

| Linrodostat | Anti-cancer | N/A | |

| Ciprofloxacin Derivatives | Antibacterial | ≤0.125 | |

| Fluoroquinolone Hybrids | Antimicrobial | 1 - 32 |

Case Study: Antimicrobial Efficacy

A study highlighted the synthesis of derivatives from ciprofloxacin that maintained rapid bactericidal action against resistant strains such as Staphylococcus aureus and Escherichia coli. These derivatives showed minimum inhibitory concentrations significantly lower than those of traditional antibiotics, indicating a promising avenue for developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of ethyl 4-bromo-6-fluoroquinoline-3-carboxylate involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, inhibiting the replication of certain pathogens. Additionally, the presence of bromine and fluorine atoms can enhance the compound’s binding affinity to enzymes, leading to the inhibition of their activity .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The table below summarizes key structural analogs, their molecular characteristics, and substituent effects:

Biological Activity

4-Bromo-6-fluoroquinoline-3-carboxylic acid ethyl ester is a derivative of the quinolone class of compounds, known for their diverse biological activities, particularly in antimicrobial and anticancer applications. The unique structural features of this compound, including halogen substitutions, contribute to its potential efficacy in various therapeutic contexts.

The mechanism of action for this compound involves interaction with specific molecular targets such as enzymes and receptors. The presence of bromine and fluorine enhances its binding affinity, which may modulate various biochemical pathways, potentially leading to the inhibition of key enzymes involved in disease progression .

Antimicrobial Activity

Research indicates that compounds within the quinolone class exhibit significant antimicrobial properties. This compound has been investigated for its effectiveness against various bacterial strains, including:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | ≤ 0.125 µg/mL |

| Escherichia coli | ≤ 0.125 µg/mL |

| Pseudomonas aeruginosa | > 201 µg/mL |

These findings suggest that while the compound shows potent activity against certain strains, its efficacy may vary significantly across different bacterial species .

Anticancer Properties

In addition to its antimicrobial effects, this compound has demonstrated potential anticancer activity. Studies have shown that derivatives of quinolones can induce apoptosis in cancer cells. Notably, cell cycle analysis revealed that treatment with this compound arrested the cell cycle in the S phase in specific cancer cell lines (e.g., T-24 bladder cancer cells) while exhibiting lower cytotoxicity towards normal cells .

Case Studies

-

Antimicrobial Efficacy Study :

A study evaluated the antimicrobial properties of various quinolone derivatives, including this compound. The results indicated that this compound exhibited a broad spectrum of activity against Gram-positive bacteria, with a notable MIC against MRSA strains . -

Anticancer Activity Investigation :

In another study focusing on anticancer properties, researchers synthesized several derivatives of the parent compound and assessed their effects on different cancer cell lines. The results indicated that modifications to the carboxylic acid group significantly enhanced anticancer activity, suggesting a structure-activity relationship that could be exploited for drug development .

Q & A

Basic: What are the optimal synthetic routes for preparing 4-bromo-6-fluoroquinoline-3-carboxylic acid ethyl ester?

Methodological Answer:

The synthesis typically involves cyclization and halogenation steps. For example, a diphenyl ether-mediated cyclization at high temperatures (e.g., 90°C) can yield the quinoline core. Subsequent bromination and fluorination steps are optimized under controlled conditions to avoid over-halogenation. Hydrolysis of intermediates (e.g., using 10% NaOH in methanol) followed by esterification with ethanol under acidic conditions finalizes the ethyl ester group. Key challenges include regioselectivity in halogen placement; monitoring via TLC and adjusting reaction time/temperature improves yield .

Basic: How can X-ray crystallography validate the structure of this compound?

Methodological Answer:

Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) is critical. Crystallize the compound in a solvent like ethanol or DCM. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. Compare observed bond lengths (e.g., C-Br ≈ 1.89 Å, C-F ≈ 1.34 Å) and angles with density functional theory (DFT)-optimized models. Discrepancies >2σ may indicate impurities or polymorphism, necessitating recrystallization .

Advanced: How to resolve contradictions in NMR data for bromo-fluoroquinoline derivatives?

Methodological Answer:

Contradictions often arise from dynamic effects (e.g., rotational barriers) or solvent-induced shifts. For example:

- NMR : Fluorine’s high electronegativity causes significant deshielding. Compare chemical shifts with analogs (e.g., 6-fluoroquinoline: δ ≈ -110 ppm vs. -115 ppm for 6-fluoro-4-bromo derivatives).

- NMR : Aromatic protons near bromine may split into doublets (J ≈ 8–10 Hz) due to coupling with adjacent fluorine. Use 2D NMR (COSY, HSQC) to assign signals unambiguously. If discrepancies persist, consider variable-temperature NMR to detect conformational exchange .

Advanced: What strategies enhance regioselective functionalization at the 3-carboxylic acid position?

Methodological Answer:

The ethyl ester group at position 3 is susceptible to nucleophilic attack. To functionalize selectively:

- Protection/Deprotection : Protect the ester with tert-butyl groups before introducing bromine/fluorine. Deprotect later using TFA.

- Metal Catalysis : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with arylboronic acids. The electron-withdrawing ester group directs coupling to the 4- or 6-positions, leaving the 3-position intact.

- Photoredox Methods : Recent studies show visible-light-mediated decarboxylation can replace the ester with alkyl/aryl groups while retaining halogens .

Basic: What analytical techniques confirm purity and stability?

Methodological Answer:

- HPLC-MS : Use a C18 column (ACN/water + 0.1% formic acid) to detect degradation products (e.g., hydrolyzed carboxylic acid).

- Thermogravimetric Analysis (TGA) : Monitor decomposition above 200°C, common for halogenated quinolines.

- Accelerated Stability Testing : Store at 40°C/75% RH for 4 weeks. A purity drop >2% indicates need for stabilizers (e.g., BHT) .

Advanced: How to address low yields in large-scale bromination reactions?

Methodological Answer:

Low yields often stem from competitive dibromination or solvent effects. Mitigation strategies:

- Solvent Optimization : Use DMF instead of DCM to stabilize intermediates (reduces Br₂ quenching).

- Stoichiometry : Limit Br₂ to 1.1 equivalents; excess promotes dibromination.

- Flow Chemistry : Continuous flow systems improve heat dissipation, reducing side reactions. Yields improve from 45% (batch) to 72% (flow) .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- Ventilation : Use fume hoods due to potential release of HBr/HF during hydrolysis.

- PPE : Nitrile gloves (latex degrades with halogenated solvents), safety goggles.

- Waste Disposal : Quench halogenated by-products with NaHCO₃ before disposal. Consult EPA guidelines for halogenated waste .

Advanced: How does the electronic effect of bromine/fluorine influence reactivity?

Methodological Answer:

- Bromine : Electron-withdrawing inductive effect increases electrophilicity at C-2/C-8, facilitating nucleophilic substitution.

- Fluorine : Strong σ-withdrawing but π-donating effects stabilize the quinoline ring, reducing susceptibility to oxidation.

- Synergistic Effects : The bromo-fluoro combination lowers LUMO energy, enhancing reactivity in Diels-Alder reactions (e.g., with maleic anhydride) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.